Synthesis and characterization of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Synthesis and characterization of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
Abstract
The 1,2,4-triazole-3-thiol scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] This guide provides a comprehensive, technically-grounded walkthrough for the synthesis and detailed spectroscopic characterization of a specific derivative, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol . Directed at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind the chosen methodologies. It includes detailed experimental protocols, a proposed reaction mechanism, and a full suite of predicted characterization data (FT-IR, ¹H-NMR, ¹³C-NMR, and MS) to serve as a self-validating framework for laboratory synthesis.
Synthetic Strategy and Retrosynthesis
The design of a synthetic pathway requires a logical deconstruction of the target molecule into readily available precursors. The target, 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, is a disubstituted triazole. A robust and widely adopted method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system is the base-catalyzed intramolecular cyclization of a 1-acyl-4-substituted-thiosemicarbazide intermediate.[4][5][6] This intermediate serves as the key convergent point in our synthesis.
The retrosynthetic analysis is visualized below:
Caption: Retrosynthetic analysis of the target compound.
This analysis outlines a multi-step, convergent synthesis beginning from simple commercial starting materials. The key steps are:
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Synthesis of 2-Phenoxypropanoic Acid: An initial Williamson ether synthesis to construct the phenoxyethyl side chain.
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Formation of the Hydrazide: Conversion of the carboxylic acid to a hydrazide, which is a highly nucleophilic intermediate.
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Thiosemicarbazide Construction: Reaction of the hydrazide with methyl isothiocyanate to build the acyclic precursor.
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Triazole Ring Formation: Base-catalyzed dehydrative cyclization to yield the final heterocyclic product.
Synthesis of Precursors and the Final Compound
This section details the chemical transformations, explaining the rationale for the chosen reagents and conditions at each stage.
Overall Synthesis Workflow
The complete synthetic pathway from starting materials to the final, characterized product is outlined below.
Caption: Proposed mechanism for base-catalyzed cyclization.
Characterization and Data Analysis
Structural elucidation and purity confirmation are achieved using a combination of spectroscopic techniques. The following sections detail the expected outcomes from each analysis.
Spectroscopic Data Summary
The predicted data provides a benchmark for experimental verification. The thiol (SH) form is generally favored in the solid state, but the thione (C=S) tautomer can exist, particularly in solution, which may lead to the observation of an N-H proton.
| Technique | Parameter | Expected Observation | Rationale |
| FT-IR | Wavenumber (cm⁻¹) | ~2550-2600 (weak) | S-H stretch of the thiol group. [7][8] |
| ~1610-1630 | C=N stretch within the triazole ring. [9] | ||
| ~1580 & ~1490 | C=C aromatic stretching from the phenyl ring. | ||
| ~1240 | Asymmetric C-O-C (aryl ether) stretch. | ||
| ~3050-3080 | Aromatic C-H stretch. | ||
| ~2950-2990 | Aliphatic C-H stretch. | ||
| ¹H-NMR | Chemical Shift (δ, ppm) | ~13.0-14.0 (s, 1H) | Thiol (S-H) proton, often broad. [6] |
| ~7.25-7.40 (m, 2H) | meta-Protons of the phenyl ring. | ||
| ~6.90-7.00 (m, 3H) | ortho- and para-Protons of the phenyl ring. | ||
| ~4.80-5.00 (q, 1H) | Methine (CH) proton of the ethyl side chain. | ||
| ~3.40-3.50 (s, 3H) | N-Methyl (N-CH₃) protons. [10] | ||
| ~1.70-1.80 (d, 3H) | Methyl (CH₃) protons of the ethyl side chain. | ||
| ¹³C-NMR | Chemical Shift (δ, ppm) | ~165-168 | C3 of the triazole ring (C-SH). |
| ~150-153 | C5 of the triazole ring. | ||
| ~157-159 | C1' of the phenyl ring (C-O). | ||
| ~129-130 | meta-Carbons of the phenyl ring. | ||
| ~121-123 | para-Carbon of the phenyl ring. | ||
| ~115-117 | ortho-Carbons of the phenyl ring. | ||
| ~75-78 | Methine (CH) carbon of the ethyl side chain. | ||
| ~30-32 | N-Methyl (N-CH₃) carbon. | ||
| ~18-20 | Methyl (CH₃) carbon of the ethyl side chain. | ||
| Mass Spec. | m/z | [M]⁺ | Molecular ion peak corresponding to C₁₁H₁₃N₃OS. |
| (EI-MS) | [M - N₂]⁺ | Loss of a nitrogen molecule from the triazole ring. [11][12] | |
| [M - CH₃CH(OPh)]⁺ | Cleavage of the phenoxyethyl side chain. | ||
| [PhO]⁺ (m/z 93) | Phenoxy fragment. | ||
| [Ph]⁺ (m/z 77) | Phenyl fragment. |
Rationale for Spectroscopic Signatures
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FT-IR: The presence of a weak but sharp band around 2550 cm⁻¹ is a strong indicator of the S-H group, confirming the thiol structure. The C=N and aromatic C=C stretches confirm the presence of the heterocyclic and phenyl rings, respectively.
-
¹H-NMR: The chemical shifts are highly diagnostic. The downfield singlet for the SH proton, the distinct quartet and doublet for the ethyl side chain, the singlet for the N-methyl group, and the characteristic multiplets for the aromatic protons create a unique fingerprint for the molecule.
-
¹³C-NMR: The number of signals (expecting 11 unique carbons) confirms the molecular symmetry. The chemical shifts of the two triazole carbons (C3 and C5) are key identifiers, with the carbon attached to the sulfur (C3) appearing further downfield.
-
Mass Spectrometry: Mass spectrometry is crucial for confirming the molecular weight and providing structural information through fragmentation analysis. The fragmentation of 1,2,4-triazoles can be complex but often involves cleavage of the ring or loss of substituents, providing valuable data for structural confirmation. [11][13]
Detailed Experimental Protocols
These protocols are provided as a guide and should be performed with appropriate safety precautions in a certified laboratory setting.
Protocol 4.1: Synthesis of 1-(2-Phenoxypropanoyl)-4-methylthiosemicarbazide (Intermediate)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-phenoxypropanohydrazide (0.05 mol) and absolute ethanol (100 mL).
-
Reagent Addition: Stir the mixture until the hydrazide dissolves completely. Slowly add methyl isothiocyanate (0.055 mol, 1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of ethyl acetate:hexane).
-
Work-up: After completion, cool the mixture to room temperature. The solid product will often precipitate. If not, reduce the solvent volume under reduced pressure.
-
Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pure thiosemicarbazide intermediate.
Protocol 4.2: Synthesis of 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol (Target Compound)
-
Setup: In a 250 mL round-bottom flask with a reflux condenser, dissolve the 1-(2-phenoxypropanoyl)-4-methylthiosemicarbazide (0.04 mol) in an 8% (w/v) aqueous sodium hydroxide solution (100 mL). [4]2. Reaction: Heat the resulting solution to reflux for 6-8 hours. The solution will typically become clear.
-
Work-up: Cool the reaction mixture in an ice bath. Carefully acidify the cold solution to a pH of approximately 5-6 using dilute hydrochloric acid. A white or off-white solid will precipitate.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold distilled water to remove any inorganic salts.
-
Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water mixture, to obtain the purified target compound. Dry the final product in a vacuum oven.
Protocol 4.3: Characterization Methods
-
Melting Point: Determine the melting point using a standard melting point apparatus. A sharp melting point is indicative of high purity.
-
FT-IR Spectroscopy: Record the spectrum using a KBr pellet or an ATR accessory.
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Mass Spectrometry: Obtain the mass spectrum using an instrument capable of Electron Ionization (EI) or Electrospray Ionization (ESI) to confirm the molecular weight and analyze fragmentation patterns.
Conclusion
This guide outlines a reliable and well-precedented synthetic route for 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol. By providing a detailed explanation of the chemical principles, step-by-step protocols, and a comprehensive set of expected characterization data, this document serves as a complete resource for researchers. The methodologies described are robust and can be adapted for the synthesis of other analogous 1,2,4-triazole-3-thiol derivatives, facilitating further exploration of this important class of heterocyclic compounds in drug discovery and materials science.
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